molecular formula C23H19N3O3 B12173534 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12173534
M. Wt: 385.4 g/mol
InChI Key: LBRLWKFXOXHQFD-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyridazinone core, a methoxyphenyl group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core. The naphthylacetamide moiety can be introduced through a coupling reaction with naphthylamine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide.

    Reduction: Formation of 2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide

Uniqueness

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both the methoxyphenyl and naphthylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H19N3O3/c1-29-18-11-9-17(10-12-18)20-13-14-23(28)26(25-20)15-22(27)24-21-8-4-6-16-5-2-3-7-19(16)21/h2-14H,15H2,1H3,(H,24,27)

InChI Key

LBRLWKFXOXHQFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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